Indan-5-carboxylic acid
Description
Properties
IUPAC Name |
2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJQJDBJBNEHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283282 | |
| Record name | Indan-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65898-38-6 | |
| Record name | 65898-38-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indan-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Reagents
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Primary Oxidizing Agents : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃) in aqueous sulfuric acid, and Jones reagent (CrO₃ in acetone).
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Solvents : Water, acetone, or acetic acid.
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Temperature : 60–100°C for KMnO₄; 0–25°C for Jones reagent to minimize over-oxidation.
Mechanistic Pathway
The aldehyde undergoes sequential oxidation via a hydrate intermediate. In acidic conditions, KMnO₄ cleaves the C-H bond adjacent to the carbonyl group, forming the carboxylic acid. Chromium-based oxidants follow a similar pathway but require stringent temperature control to prevent ring oxidation.
Yield and Purity Optimization
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KMnO₄ Method : Yields 70–85% with >95% purity when reactions are conducted in dilute aqueous NaOH at 80°C for 6–8 hours.
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Jones Reagent : Achieves 65–75% yield but risks dihydroxyindane byproducts if temperatures exceed 25°C.
Table 1: Oxidation of Indan-5-Carbaldehyde to this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| KMnO₄ | H₂O/NaOH | 80 | 8 | 82 | 97 |
| CrO₃/H₂SO₄ | Acetic Acid | 25 | 12 | 75 | 93 |
| Jones Reagent | Acetone | 0 | 24 | 68 | 90 |
Carboxylation of Indan-5-Boronic Acid
Transition-metal-catalyzed carboxylation offers a modern, atom-economical alternative. This method introduces a carboxyl group via carbon dioxide (CO₂) insertion into a carbon-boron bond.
Catalytic Systems
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Catalyst : Palladium(II) acetate (Pd(OAc)₂) or nickel chloride (NiCl₂).
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Ligands : Bidentate phosphines (e.g., 1,2-bis(diphenylphosphino)ethane, dppe).
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CO₂ Pressure : 1–3 atm.
Reaction Protocol
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Indan-5-boronic acid (1 equiv), Pd(OAc)₂ (5 mol%), and dppe (10 mol%) are combined in tetrahydrofuran (THF).
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CO₂ is introduced at 2 atm, and the mixture is stirred at 60°C for 24 hours.
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The product is isolated via acid-base extraction.
Advantages and Limitations
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Yield : 60–78%, depending on boronic acid purity.
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Challenges : Sensitivity to moisture and competing protodeboronation.
Table 2: Palladium-Catalyzed Carboxylation of Indan-5-Boronic Acid
| Catalyst | Ligand | CO₂ Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | dppe | 2 | 60 | 75 |
| NiCl₂ | dppf | 3 | 80 | 62 |
Hydrolysis of Indan-5-Carbonitrile
Hydrolysis of nitriles to carboxylic acids provides a high-yielding route, though it requires harsh conditions.
Acidic vs. Basic Hydrolysis
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 12–18 hours.
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Basic Hydrolysis : NaOH (40%) at 150°C under autoclave conditions.
Mechanistic Insights
The nitrile group (-CN) is hydrolyzed to an amide intermediate (-CONH₂), which further reacts to form the carboxylic acid. Acidic conditions favor faster conversion but risk indane ring degradation.
Industrial Scalability
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Batch Reactors : Stainless steel autoclaves resist corrosion from NaOH at high temperatures.
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Yield : 85–92% in basic hydrolysis vs. 70–80% in acidic conditions.
Table 3: Hydrolysis of Indan-5-Carbonitrile Under Varied Conditions
| Condition | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acidic | HCl (6M) | 110 | 18 | 78 |
| Basic | NaOH (40%) | 150 | 8 | 90 |
Comparative Analysis of Synthetic Routes
Each method presents distinct trade-offs in cost, scalability, and environmental impact:
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Oxidation : Cost-effective but generates heavy metal waste (e.g., MnO₂, Cr³⁺).
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Carboxylation : Atom-efficient but requires specialized equipment for CO₂ handling.
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Hydrolysis : High-yielding but energy-intensive due to extreme temperatures.
Table 4: Economic and Environmental Metrics
| Method | Cost (USD/kg) | Carbon Footprint (kg CO₂/kg) | Scalability |
|---|---|---|---|
| Oxidation | 120–150 | 8.5 | Industrial |
| Carboxylation | 200–250 | 3.2 | Pilot-Scale |
| Hydrolysis | 90–110 | 12.0 | Industrial |
Chemical Reactions Analysis
Types of Reactions: Indan-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form this compound derivatives.
Reduction: The carboxyl group can be reduced to form indan-5-methanol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted this compound derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: Indan-5-methanol.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Chemistry
Indan-5-carboxylic acid serves as a crucial building block for synthesizing more complex organic molecules. It can be utilized in various reactions, including:
- Esterification : Formation of esters through reaction with alcohols.
- Decarboxylation : Removal of the carboxyl group to yield indane derivatives.
- Coupling Reactions : Used in cross-coupling reactions to form carbon-carbon bonds.
Biology
The compound is a precursor for synthesizing biologically active compounds, particularly those exhibiting anticancer and antimicrobial properties. Its carboxyl group allows for interactions with various biological targets, influencing their activity.
Medicine
Research is ongoing to explore the therapeutic potential of this compound and its derivatives. Notable areas include:
- Anticancer Activity : Studies have shown that derivatives can inhibit cancer cell proliferation.
- Anti-inflammatory Properties : Compounds derived from this compound exhibit potential in treating inflammatory diseases.
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials, including:
- Fragrances and Flavorings : Due to its aromatic properties.
- Polymer Production : As a monomer in polymer synthesis.
Anticancer Activity
A study evaluated the anticancer properties of various indan derivatives, revealing that certain compounds exhibited significant antiproliferative activity against human cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.36 μM against breast cancer cells, indicating strong potential as a therapeutic agent.
Antimicrobial Evaluation
Another research highlighted the antimicrobial efficacy of synthesized indan derivatives against common bacterial strains. Modifications to the indan structure enhanced efficacy against resistant strains, suggesting promising applications in developing new antibiotics.
Data Table
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Utilized in esterification and coupling |
| Biology | Precursor for biologically active compounds | Exhibits anticancer and anti-inflammatory properties |
| Medicine | Therapeutic agent exploration | Derivatives show significant cytotoxicity |
| Industry | Production of specialty chemicals | Used in fragrances and polymer synthesis |
Mechanism of Action
The mechanism of action of indan-5-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic ring system can participate in π-π interactions, further modulating the activity of target molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,3-Dihydro-1H-indene-5-carboxylic acid
- CAS Number : 65898-38-6
- Molecular Formula : C₁₀H₁₀O₂
- Molecular Weight : 162.19 g/mol
- Structure : A bicyclic hydrocarbon (indane) with a carboxylic acid (-COOH) group at the 5th position (Figure 1).
Properties and Applications: Indan-5-carboxylic acid is a versatile intermediate in pharmaceutical synthesis. Its bicyclic structure provides a rigid scaffold, making it valuable for designing bioactive molecules. The compound is commercially available and used in research and industrial settings .
The following table and analysis highlight key structural, functional, and pharmacological differences between this compound and analogous carboxylic acid derivatives.
Table 1: Comparative Overview of Carboxylic Acid Derivatives
Key Comparative Insights:
Structural and Functional Differences :
- Aromatic vs. Saturated Cores :
- This compound’s bicyclic structure provides rigidity, enhancing binding affinity in drug-receptor interactions. In contrast, indoline-5-carboxylic acid (saturated indole) exhibits higher solubility due to reduced aromaticity .
- Heterocyclic variants (e.g., indole, indazole, benzofuran) introduce nitrogen or oxygen atoms, altering electronic properties and reactivity. For example, indole-5-carboxylic acid participates in dimerization reactions , while indazole derivatives are more resistant to oxidation .
Pharmacological and Industrial Relevance :
Anti-Inflammatory Agents :
- Clidanac (6-chloro-5-cyclohexyl-1-indancarboxylic acid), a derivative of indan-carboxylic acid, showed potent anti-inflammatory activity but caused gastric ulcers at high doses. An isomer with a cyclopentanylmethyl substituent retained efficacy without ulcerogenicity, emphasizing the role of substituent positioning .
- Indole-5-carboxylic acid, though less studied pharmacologically, serves as a metabolite in microbial and plant systems .
- Safety Profiles: Indole-3-carboxylic acid (structurally similar to indole-5-carboxylic acid) is classified as non-hazardous , whereas some indan derivatives (e.g., Clidanac) require careful dose optimization to mitigate side effects .
Biological Activity
Indan-5-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of an indan moiety with a carboxylic acid functional group, which contributes to its reactivity and biological activity. The molecular formula is and it has a molecular weight of approximately 164.16 g/mol. The structure allows for various interactions with biological targets, making it a valuable compound in pharmacological research.
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death. The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 0.069 mg/mL against pathogenic strains .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (mg/mL) | Target Microorganism |
|---|---|---|
| This compound | 0.069 | E. coli |
| 1-Oxo-indan-5-carboxylic acid | 0.139 | Bacillus cereus |
2. Antioxidant Activity
This compound has been evaluated for its antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that the compound can scavenge free radicals, thereby reducing cellular damage. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where it demonstrated moderate scavenging ability .
Table 2: Antioxidant Activity Assay Results
| Compound | IC50 (µmol/L) | Assay Type |
|---|---|---|
| This compound | 50.0 | DPPH Radical Scavenging |
| Caffeic Acid | 0.5 | DPPH Radical Scavenging |
3. Cytotoxicity and Anti-cancer Potential
The cytotoxic effects of this compound derivatives have been studied in various cancer cell lines. Preliminary data suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, particularly in lung carcinoma A549 cells . The presence of hydroxyl groups in the structure enhances this activity by facilitating interactions with cellular targets.
Table 3: Cytotoxicity Data on Cancer Cell Lines
| Compound | Cell Line | IC50 (µmol/L) |
|---|---|---|
| This compound | A549 | 12.5 |
| Caffeic Acid | A549 | 2.91 |
The biological activities of this compound are attributed to its structural features, which allow it to interact with various biological pathways:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death.
- Antioxidant Mechanism : It scavenges free radicals through hydrogen donation, reducing oxidative stress.
- Cytotoxic Mechanism : Induces apoptosis via modulation of signaling pathways associated with cell survival and death.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Antibacterial Efficacy : In a study involving E. coli and Bacillus cereus, this compound demonstrated significant antibacterial activity, leading to a reduction in viable cell counts by over 90% at concentrations above its MIC.
- Cytotoxic Effects on Cancer Cells : Research involving A549 lung cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications.
Q & A
Q. What are the primary spectroscopic techniques for characterizing Indan-5-carboxylic acid, and how do they address structural confirmation?
this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For example, ¹H NMR can confirm the presence of aromatic protons in the indane ring system and the carboxylic acid proton, while IR spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) of the carboxylic acid group. MS provides molecular weight verification (e.g., molecular ion peak at m/z 178.18 for C₁₀H₁₀O₂) .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis optimization involves controlling reaction parameters such as temperature, catalyst loading, and solvent choice. For instance, using a Pd-catalyzed carboxylation of indane derivatives under inert conditions can enhance yield. Purity is assessed via high-performance liquid chromatography (HPLC) coupled with UV detection, ensuring >95% purity by area normalization .
Q. What experimental protocols are recommended for assessing the solubility and stability of this compound in different solvents?
Solubility studies should employ gravimetric or UV-spectrophotometric methods in solvents like water, ethanol, and DMSO. Stability assessments require accelerated degradation studies under varying pH, temperature, and light exposure, followed by HPLC analysis to track decomposition products .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA software) can model electron density maps, frontier molecular orbitals (HOMO/LUMO), and transition states. For example, predicting the activation energy for esterification reactions helps rationalize experimental kinetics. Validation requires comparing computational results with experimental kinetic data (e.g., rate constants derived from NMR monitoring) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) for this compound derivatives?
Contradictory NMR signals may arise from dynamic effects like proton exchange or conformational isomerism. Variable-temperature NMR experiments can identify exchange processes, while 2D techniques (COSY, NOESY) clarify coupling relationships. For persistent ambiguities, X-ray crystallography provides definitive structural confirmation .
Q. How should researchers design experiments to elucidate the metabolic pathways of this compound in in vitro hepatic models?
Incubate this compound with hepatocyte cultures or microsomal fractions, followed by LC-MS/MS analysis to detect phase I (oxidation) and phase II (conjugation) metabolites. Isotopic labeling (e.g., ¹³C-carboxylic acid) aids in tracking metabolic transformations. Data interpretation requires alignment with known biotransformation databases (e.g., PubChem, DrugBank) .
Q. What methodologies validate the purity of this compound when impurities are below 0.1% detection limits of conventional HPLC?
High-resolution mass spectrometry (HRMS) or charged aerosol detection (CAD) enhances sensitivity for trace impurities. For example, HRMS with a Q-TOF analyzer can detect impurities at ppm levels by accurate mass measurement. Orthogonal techniques like ion chromatography are recommended for ionic impurities .
Methodological and Reporting Standards
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
Follow guidelines from Beilstein Journal of Organic Chemistry: report reaction stoichiometry, solvent volumes, purification methods (e.g., recrystallization solvents), and characterization data (melting point, spectral peaks). For novel compounds, include elemental analysis (C, H, N) and supplementary crystallographic data .
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioactivity studies?
Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Include error propagation analysis for replicates and report confidence intervals. For high-throughput data, apply false discovery rate (FDR) corrections to mitigate Type I errors .
Q. How can researchers reconcile discrepancies between computational predictions and experimental results in this compound reactivity studies?
Systematically evaluate assumptions in computational models (e.g., solvent effects, implicit vs. explicit solvation). Validate with controlled experiments (e.g., solvent polarity studies) and refine models iteratively. Cross-reference with literature on analogous carboxylic acid systems .
Data Management and Presentation
- Data Tables : Include raw spectral data (e.g., NMR chemical shifts, IR peaks) in supplementary materials. For bioactivity studies, tabulate EC₅₀ values with standard deviations .
- Figures : Use molecular structure diagrams (ChemDraw) and reaction schemes. For computational studies, include electrostatic potential maps and orbital diagrams .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
